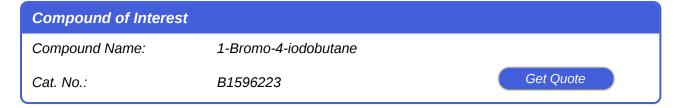


Spectroscopic Profile of 1-Bromo-4-iodobutane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the bifunctional alkylating agent, **1-bromo-4-iodobutane**. The information presented herein is essential for the characterization and quality control of this compound in research and development settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Molecular Structure and Properties

1-Bromo-4-iodobutane is a haloalkane with the chemical formula C₄H₈BrI. Its structure consists of a four-carbon butane chain with a bromine atom at one terminus and an iodine atom at the other. This dual halogenation makes it a versatile reagent in organic synthesis, particularly for the introduction of a four-carbon linker.

Spectroscopic Data

The following sections present the key spectroscopic data for **1-bromo-4-iodobutane**, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the unavailability of experimentally recorded spectra in public databases, the following ¹H and ¹³C NMR data are predicted based on established principles of NMR spectroscopy and the known effects of halogen substituents on chemical shifts.



Table 1: Predicted ¹H NMR Spectroscopic Data for **1-Bromo-4-iodobutane** (Solvent: CDCl₃, Reference: TMS)

Position	Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
CH ₂ -Br	~ 3.45	Triplet	2H	~ 6.7
CH ₂ -I	~ 3.25	Triplet	2H	~ 6.8
-CH ₂ -CH ₂ -CH ₂ -	~ 2.05	Quintet	2H	~ 6.7
-CH2-CH2-CH2-	~ 1.95	Quintet	2H	~ 6.8

Table 2: Predicted ¹³C NMR Spectroscopic Data for **1-Bromo-4-iodobutane** (Solvent: CDCl₃, Reference: TMS)

Position	Chemical Shift (δ, ppm)
CH ₂ -Br	~ 33.5
CH ₂ -I	~ 6.5
-CH2-CH2-Br	~ 32.0
-CH2-CH2-I	~ 30.0

Infrared (IR) Spectroscopy

The following IR absorption data is based on the vapor phase IR spectrum available in the PubChem database.

Table 3: Key IR Absorption Bands for 1-Bromo-4-iodobutane



Wavenumber (cm ⁻¹)	Intensity	Assignment
2965 - 2850	Strong	C-H stretching (alkane)
1465 - 1440	Medium	C-H bending (CH ₂)
1250 - 1200	Medium	CH ₂ wagging
640 - 550	Strong	C-Br stretching
590 - 500	Strong	C-I stretching

Mass Spectrometry (MS)

The mass spectrometry data is derived from the Gas Chromatography-Mass Spectrometry (GC-MS) information available in the PubChem database.

Table 4: Major Mass Spectral Peaks for 1-Bromo-4-iodobutane

m/z	Relative Intensity	Proposed Fragment
262/264	Low	[M] ⁺ (Molecular ion with ⁷⁹ Br/ ⁸¹ Br)
183/185	Medium	[M-I]+
135	High	[C4H8Br]+
55	Very High	[C4H7]+

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **1-bromo-4-iodobutane** (approximately 10-20 mg) is prepared in a deuterated solvent, typically chloroform-d (CDCl₃, ~0.7 mL), within a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift



referencing (δ = 0.00 ppm). The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

The infrared spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like **1-bromo-4-iodobutane**, a small drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., carbon tetrachloride, CCl₄) can be prepared and placed in a liquid cell. The spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the salt plates or the solvent is recorded separately and subtracted from the sample spectrum to yield the final absorption spectrum.

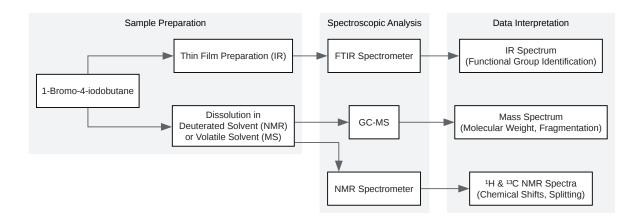
Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction and separation. A dilute solution of **1-bromo-4-iodobutane** in a volatile organic solvent (e.g., dichloromethane or diethyl ether) is injected into the GC. The sample is vaporized and carried through a capillary column by an inert carrier gas (e.g., helium), where it is separated from any impurities. The eluting compound then enters the mass spectrometer's ion source, where it is ionized, commonly by electron impact (EI). The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualizations

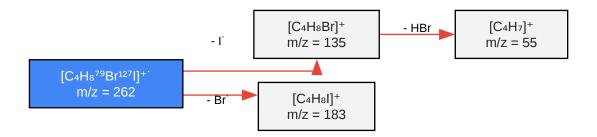
The following diagrams illustrate key aspects of the spectroscopic analysis of **1-bromo-4-iodobutane**.





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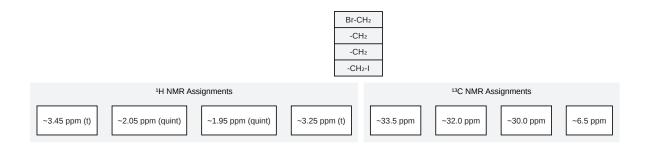
Caption: General workflow for the spectroscopic analysis of 1-bromo-4-iodobutane.



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Caption: Predicted mass spectral fragmentation pathway for 1-bromo-4-iodobutane.





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Caption: Predicted ¹H and ¹³C NMR assignments for **1-bromo-4-iodobutane**.

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